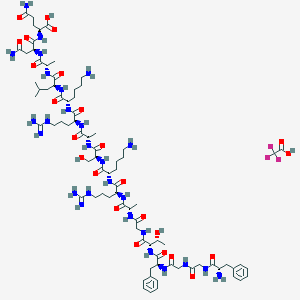

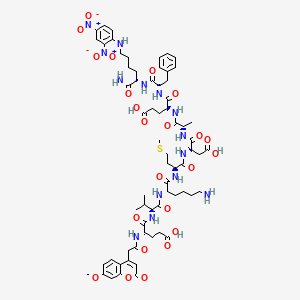

Nociceptin Trifluoroacetic Acid Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La nociceptine (sel de trifluoroacétate) est un neuropeptide composé de 17 acides aminésCe composé joue un rôle significatif dans divers systèmes biologiques, notamment la modulation de la douleur, la mémoire, les réponses au stress, l’anxiété, la locomotion et le comportement alimentaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La nociceptine (sel de trifluoroacétate) est synthétisée par synthèse peptidique en phase solide (SPPS). Le processus implique l’addition séquentielle d’acides aminés protégés à une chaîne peptidique en croissance ancrée à une résine solide. L’acide trifluoroacétique est couramment utilisé pour cliver le peptide de la résine et éliminer les groupes protecteurs .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse de la nociceptine (sel de trifluoroacétate) suit des principes similaires à la SPPS, mais à une échelle plus importante. Des synthétiseurs peptidiques automatisés sont utilisés pour améliorer l’efficacité et le rendement. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour garantir une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : La nociceptine (sel de trifluoroacétate) subit principalement des réactions de formation et de clivage de liaisons peptidiques. Elle peut également participer à des réactions d’oxydation et de réduction, en fonction de la présence de résidus d’acides aminés spécifiques.

Réactifs et conditions courantes :

Formation de liaisons peptidiques : Des réactifs tels que le N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt) sont utilisés.

Clivage de la résine : L’acide trifluoroacétique est le principal réactif.

Oxydation : Le peroxyde d’hydrogène ou d’autres agents oxydants peuvent être utilisés.

Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) sont utilisés.

Produits principaux : Le produit principal de ces réactions est le peptide nociceptine, qui peut être modifié ou conjugué davantage avec d’autres molécules pour des applications spécifiques .

Applications De Recherche Scientifique

La nociceptine (sel de trifluoroacétate) présente un large éventail d’applications en recherche scientifique :

Chimie : Utilisé comme peptide modèle dans les études de synthèse et de modification de peptides.

Biologie : Investigé pour son rôle dans la modulation de la douleur, la mémoire et les réponses au stress.

Médecine : Exploré comme un agent thérapeutique potentiel pour la gestion de la douleur, l’anxiété et d’autres affections neurologiques.

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme composé de référence dans les techniques analytiques

Mécanisme D'action

La nociceptine exerce ses effets en se liant au récepteur de la nociceptine, qui est un récepteur couplé aux protéines G. Lors de la liaison, elle inhibe l’activation de l’adénylyl cyclase et réduit l’afflux d’ions calcium tout en augmentant l’efflux d’ions potassium. Cela conduit à l’inhibition de la libération de neurotransmetteurs et à la modulation de l’excitabilité neuronale. Les voies impliquées comprennent la modulation de la perception de la douleur, les réponses au stress et d’autres fonctions du système nerveux central .

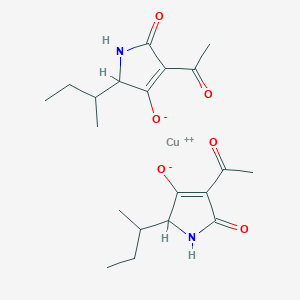

Comparaison Avec Des Composés Similaires

La nociceptine est similaire à d’autres peptides opioïdes tels que la dynorphine A et les enképhalines. elle n’interagit pas avec les récepteurs opioïdes classiques (mu, kappa et delta) mais cible spécifiquement le récepteur de la nociceptine. Cette spécificité de récepteur unique rend la nociceptine distincte dans son profil pharmacologique et ses applications thérapeutiques potentielles .

Composés similaires :

- Dynorphine A

- Enképhalines

- Endorphines

L’interaction unique du récepteur de la nociceptine et son large éventail d’effets biologiques mettent en évidence son potentiel en tant qu’agent thérapeutique et son importance en recherche scientifique.

Propriétés

Formule moléculaire |

C81H130F3N27O24 |

|---|---|

Poids moléculaire |

1923.1 g/mol |

Nom IUPAC |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C79H129N27O22.C2HF3O2/c1-41(2)33-54(72(122)95-44(5)66(116)103-56(36-59(84)110)73(123)102-53(77(127)128)27-28-58(83)109)104-70(120)49(23-13-15-29-80)100-69(119)52(26-18-32-90-79(87)88)99-65(115)43(4)96-75(125)57(40-107)105-71(121)50(24-14-16-30-81)101-68(118)51(25-17-31-89-78(85)86)98-64(114)42(3)94-61(112)39-93-76(126)63(45(6)108)106-74(124)55(35-47-21-11-8-12-22-47)97-62(113)38-91-60(111)37-92-67(117)48(82)34-46-19-9-7-10-20-46;3-2(4,5)1(6)7/h7-12,19-22,41-45,48-57,63,107-108H,13-18,23-40,80-82H2,1-6H3,(H2,83,109)(H2,84,110)(H,91,111)(H,92,117)(H,93,126)(H,94,112)(H,95,122)(H,96,125)(H,97,113)(H,98,114)(H,99,115)(H,100,119)(H,101,118)(H,102,123)(H,103,116)(H,104,120)(H,105,121)(H,106,124)(H,127,128)(H4,85,86,89)(H4,87,88,90);(H,6,7)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-;/m0./s1 |

Clé InChI |

VNAMUOLQJHRKMK-HLYFSKNCSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta[a,f]cyclododecene-2,4-diol](/img/structure/B10820778.png)

![2-[(2E,5E,7E,11E,13E)-10-Hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10820791.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride](/img/structure/B10820806.png)

![2,9,12-Trimethyl-16-methylidene-6-propan-2-yltricyclo[13.3.0.05,9]octadeca-2,11-diene-7,10-diol](/img/structure/B10820849.png)